molecular formula C13H13ClO2 B050566 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid CAS No. 165317-79-3

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B050566
CAS No.: 165317-79-3
M. Wt: 236.69 g/mol
InChI Key: PUEVPYKWPGVGGE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. This compound features a cyclohexene ring constrained in a semi-saturated conformation, substituted with a chlorophenyl group and a carboxylic acid functional handle. The carboxylic acid moiety allows for straightforward derivatization into amides, esters, and other conjugates, facilitating the synthesis of compound libraries for structure-activity relationship (SAR) studies. Its primary research application is in the development of novel pharmacologically active molecules, particularly as a building block for non-steroidal ligands targeting nuclear receptors. The chlorophenyl group contributes to lipophilicity and potential π-π stacking interactions with biological targets, while the carboxylic acid can be critical for forming hydrogen bonds with active sites. Researchers utilize this compound in the exploration of new anti-inflammatory, anticancer, and metabolic disease therapeutics. It serves as a critical precursor in multi-step synthetic pathways aimed at creating complex, stereochemically defined scaffolds for high-throughput screening and lead optimization.

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEVPYKWPGVGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614302
Record name 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165317-79-3
Record name 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and 4-chlorobenzene.

    Reaction Conditions: A Friedel-Crafts acylation reaction is employed, where cyclohexene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, where substituents like nitro groups (NO2) can be introduced using nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Nitrating agents, sulfuric acid (H2SO4), nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of nitro groups or other electrophiles on the chlorophenyl ring.

Scientific Research Applications

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activation of certain signaling pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Systems

a) 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
  • Structure : Differs by having a saturated cyclohexane ring instead of cyclohexene.
  • Synthesis: Both compounds share synthetic pathways involving 4-(4-chlorophenyl)cyclohexanone intermediates, but the unsaturated derivative requires additional steps to introduce the double bond .
b) Cetirizine Derivatives (e.g., Cetirizine Ethyl Ester)
  • Structure : Contains a piperazine ring and a diphenylmethyl group instead of a cyclohexene-carboxylic acid backbone .
  • Functional Differences : The piperazine moiety in Cetirizine derivatives enhances water solubility and histamine H1 receptor antagonism, making them effective antihistamines. In contrast, 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid lacks direct receptor-targeting groups, serving primarily as a synthetic intermediate .

Isomeric Variations

  • Cis vs. Trans Isomers : The trans isomer of 4-(4-chlorophenyl)cyclohexanecarboxylic acid is pharmacologically preferred in some applications due to better stereochemical compatibility with target enzymes. Isomerization methods using Lewis/Brønsted acids (e.g., AlCl₃) are critical for converting less active cis isomers to trans forms .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Functional Groups Biological Role Hazard Profile
This compound Cyclohexene ring Carboxylic acid, Chlorophenyl Synthetic intermediate Irritant (R36/37/38)
4-(4-Chlorophenyl)cyclohexanecarboxylic acid Saturated cyclohexane Carboxylic acid, Chlorophenyl Intermediate/Research Irritant (R36/37/38)
Cetirizine Ethyl Ester Piperazine ring Ethyl ester, Chlorophenyl Antihistamine precursor Low irritancy

Biological Activity

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is an organic compound characterized by its cyclohexene ring, chlorophenyl group, and carboxylic acid functional group. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, environmental science, and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₃ClO₂
  • CAS Number : 49708-81-8

The chlorophenyl group enhances the compound's lipophilicity, which can influence its interaction with biological membranes and its overall biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced production of pro-inflammatory cytokines and modulation of signaling pathways critical for tumor growth.
  • Cellular Interactions : Studies indicate that the compound interacts with various cellular targets, potentially affecting gene expression and cellular metabolism. For example, it has shown cytotoxic effects on human colon cancer cell lines (HCT-116), suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for drug development targeting bacterial infections.

In Vitro Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound demonstrated significant inhibition of cell proliferation in HCT-116 cells, indicating potential utility in cancer treatment strategies.
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth, although detailed mechanisms remain to be elucidated.

Biodegradation Studies

In environmental science, the degradation pathways of this compound have been explored:

  • Microbial Degradation : Research has shown that certain bacterial strains (e.g., Pseudomonas sp.) can metabolize this compound effectively. Analytical techniques such as mass spectrometry have been employed to monitor degradation products, indicating its potential for bioremediation applications.

Summary of Biological Activities

Biological ActivityObservationsReferences
CytotoxicityInhibits proliferation in HCT-116 cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of inflammatory enzymes
Microbial DegradationMetabolized by Pseudomonas sp.

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study investigated the effects of this compound on HCT-116 cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid, and how can reaction conditions be optimized?

A widely used approach involves Michael addition reactions of β-keto esters (e.g., ethyl acetoacetate) to chalcone derivatives under basic conditions (e.g., 10% NaOH in ethanol). Refluxing for 8–12 hours typically yields cyclohexenone intermediates, which can be further functionalized . Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene), catalyst concentration, and reaction time to improve yield (>70%) and purity. Post-synthesis purification via recrystallization or chromatography is critical for isolating the target compound.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography is pivotal for resolving conformational details, such as cyclohexene ring puckering (envelope, half-chair, or screw-boat conformations) and dihedral angles between substituents . Software suites like SHELXL97 and SIR2004 are standard for structure refinement .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent orientations, while FT-IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Thermal analysis (e.g., DSC) can determine melting points (252–262°C) and stability .

Q. What key physical properties must be considered for laboratory handling?

The compound’s melting point (252–262°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO) dictate storage conditions (dry, inert atmosphere) and reaction compatibility. Its moderate refractive index (1.561) aids in purity assessment via polarimetry .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexene ring influence reactivity and crystallographic analysis?

The cyclohexene ring adopts diverse conformations (e.g., envelope, half-chair) depending on substituent steric effects and crystallization conditions. For example, puckering parameters (Q, θ, φ) reveal strain distribution, which impacts nucleophilic attack sites or cycloaddition reactivity . Computational modeling (DFT) can predict preferred conformations and guide synthetic modifications for targeted reactivity.

Q. What strategies resolve crystallographic disorder in the cyclohexene moiety during structural determination?

Disorder is common in flexible rings and is modeled using split occupancy refinement (e.g., 68.4:31.6 ratio in ). High-resolution data (≤0.8 Å) and restraints on bond lengths/angles improve model accuracy. Software like SHELXTL visualizes disorder and refines anisotropic displacement parameters .

Q. How do dihedral angles between aromatic substituents affect molecular packing and material properties?

Dihedral angles (e.g., 76.4–89.9° between 4-chlorophenyl and fluorophenyl rings) determine intermolecular interactions (C–H···O) and crystal lattice stability. These angles influence melting behavior and solubility, which are critical for designing co-crystals or polymorphs with enhanced bioavailability .

Q. What catalytic systems enhance synthesis efficiency for derivatives of this compound?

While Michael additions often use alkaline catalysts (NaOH), transition-metal catalysts (e.g., Pd/Cu) enable regioselective cyclization in related heterocyclic systems. For example, Pd-mediated cross-coupling can introduce aryl halides at specific positions, improving functional diversity . Solvent selection (DMF vs. toluene) and microwave-assisted heating may further accelerate reaction rates.

Methodological Considerations

  • Data Contradictions : Variations in reported melting points or conformations may arise from polymorphic forms or solvent-dependent crystallization. Always cross-validate with multiple techniques (PXRD, DSC) .
  • Biological Activity : Preliminary assays (e.g., antimicrobial testing) require purity >95% (HPLC-validated). Structure-activity relationships (SAR) can be explored by modifying the chlorophenyl group or introducing bioisosteres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.